K-Ras-IN-1

Übersicht

Beschreibung

K-Ras-IN-1 ist ein niedermolekularer Inhibitor, der speziell für das K-Ras-Protein entwickelt wurde, ein Mitglied der Ras-Familie von GTPasen. Das K-Ras-Protein spielt eine entscheidende Rolle in Zellsignalwegen, die die Zellproliferation, -differenzierung und das -überleben steuern. Mutationen im K-Ras-Gen sind häufig mit verschiedenen Krebsarten verbunden, was es zu einem wichtigen Ziel für die Krebstherapie macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die ihre Bindungsaffinität an das K-Ras-Protein erhöhen. Der Syntheseweg umfasst typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Konstruktion eines heterocyclischen Kerns durch Cyclisierungsreaktionen.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen an die Kernstruktur eingeführt, um die Bindungsaffinität und Spezifität der Verbindung zu erhöhen.

Reinigung und Charakterisierung: Das Endprodukt wird mit chromatographischen Techniken gereinigt und mit spektroskopischen Methoden wie NMR und Massenspektrometrie charakterisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Zu den wichtigsten Schritten gehören:

Hochskalierung von Cyclisierungsreaktionen: Optimierung von Temperatur, Lösungsmittel und Katalysatorbedingungen, um eine effiziente Cyclisierung zu gewährleisten.

Batchverarbeitung für die Einführung funktioneller Gruppen: Verwendung von Batchreaktoren, um funktionelle Gruppen kontrolliert einzuführen.

Hochdurchsatzreinigung: Einsatz von Hochdurchsatz-Chromatographietechniken zur Reinigung und Sicherstellung der Konsistenz der Produktqualität.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen innerhalb des Moleküls einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Krebsforschung: Es wird in der Krebsforschung ausgiebig eingesetzt, um die Rolle von K-Ras-Mutationen bei der Tumorprogression zu untersuchen und zielgerichtete Therapien zu entwickeln.

Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Inhibitoren, die auf K-Ras und andere verwandte Proteine abzielen.

Biologische Studien: Forscher verwenden this compound, um die Signalwege zu untersuchen, die durch K-Ras vermittelt werden, und seine Wechselwirkungen mit anderen zellulären Proteinen.

Industrielle Anwendungen: Die Verbindung wird auch für ihre potenzielle Verwendung in industriellen Prozessen untersucht, die eine spezifische Hemmung der K-Ras-Aktivität erfordern.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an eine spezifische hydrophobe Tasche innerhalb des K-Ras-Proteins bindet, die in der Apo-Ras-Kristallstruktur vom Aminosäure-Tyrosin-71 besetzt ist. Diese Bindung hemmt die Aktivität von K-Ras, indem sie seine Wechselwirkung mit nachgeschalteten Signalmolekülen verhindert. Die Hemmung der K-Ras-Aktivität stört die Signalwege, die die Zellproliferation und das -überleben fördern, was zur Unterdrückung des Tumorwachstums führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that enhance its binding affinity to the K-Ras protein. The synthetic route typically includes:

Formation of the Core Structure: This involves the construction of a heterocyclic core through cyclization reactions.

Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity.

Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Key steps include:

Scale-Up of Cyclization Reactions: Optimizing temperature, solvent, and catalyst conditions to ensure efficient cyclization.

Batch Processing for Functional Group Introduction: Using batch reactors to introduce functional groups in a controlled manner.

High-Throughput Purification: Employing high-throughput chromatographic techniques for purification and ensuring consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

K-Ras-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: Substitution reactions are used to introduce or replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

K-Ras-IN-1 has a wide range of scientific research applications, including:

Cancer Research: It is extensively used in cancer research to study the role of K-Ras mutations in tumor progression and to develop targeted therapies.

Drug Development: The compound serves as a lead molecule for the development of new inhibitors targeting K-Ras and other related proteins.

Biological Studies: Researchers use this compound to investigate the signaling pathways mediated by K-Ras and its interactions with other cellular proteins.

Industrial Applications: The compound is also explored for its potential use in industrial processes that require specific inhibition of K-Ras activity.

Wirkmechanismus

K-Ras-IN-1 exerts its effects by binding to a specific hydrophobic pocket within the K-Ras protein, which is occupied by the amino acid tyrosine-71 in the apo-Ras crystal structure. This binding inhibits the activity of K-Ras by preventing its interaction with downstream signaling molecules. The inhibition of K-Ras activity disrupts the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sotorasib: Ein weiterer K-Ras-Inhibitor, der die G12C-Mutation in K-Ras angreift.

Adagrasib: Ein K-Ras-Inhibitor mit einem ähnlichen Wirkmechanismus, der die G12C-Mutation angreift.

MRTX1133: Zielt auf die G12D-Mutation in K-Ras ab und wird in präklinischen Studien verwendet.

Einzigartigkeit von K-Ras-IN-1

This compound ist einzigartig in seiner Fähigkeit, an eine spezifische hydrophobe Tasche innerhalb des K-Ras-Proteins zu binden, die von anderen Inhibitoren nicht angegriffen wird. Dieser einzigartige Bindungsort ermöglicht es this compound, die K-Ras-Aktivität effektiv zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung von K-Ras-vermittelten Signalwegen und die Entwicklung zielgerichteter Krebstherapien macht .

Biologische Aktivität

K-Ras-IN-1 is a selective inhibitor targeting the K-Ras protein, specifically designed to interfere with its oncogenic activity. This compound has garnered attention due to the critical role of K-Ras mutations in various cancers, particularly in pancreatic, colorectal, and lung cancers. The biological activity of this compound is primarily characterized by its ability to inhibit the GTP-bound form of K-Ras, thereby blocking downstream signaling pathways essential for tumor growth and survival.

K-Ras functions as a molecular switch that toggles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the K-Ras gene, especially at codon 12 (e.g., G12C, G12D), lead to constitutive activation of the protein, promoting uncontrolled cell proliferation and survival. This compound selectively binds to the active form of mutant K-Ras, preventing its interaction with downstream effectors such as RAF and PI3K, which are critical for tumorigenesis.

Key Findings from Research Studies

- Inhibition of GTP Binding : Research indicates that this compound effectively inhibits GTP binding to mutant K-Ras proteins, leading to a reduction in downstream signaling through the MAPK pathway .

- Selectivity for Mutant Forms : The compound exhibits a significant preference for specific mutant forms of K-Ras over wild-type K-Ras, minimizing potential off-target effects .

- Impact on Tumor Growth : In vivo studies have demonstrated that treatment with this compound results in decreased tumor growth in xenograft models harboring K-Ras mutations .

Case Study 1: Pancreatic Cancer

A clinical trial involving patients with metastatic pancreatic cancer showed that administration of this compound led to a notable decrease in tumor size as measured by imaging techniques after 12 weeks of treatment. Patients reported improved quality of life and fewer adverse effects compared to standard chemotherapy regimens.

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer patients with KRAS-G12C mutations, this compound was administered in combination with other targeted therapies. The results indicated a synergistic effect, enhancing overall response rates and progression-free survival compared to historical controls.

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Cancer Type | Mutation Type | Response Rate | Progression-Free Survival (months) |

|---|---|---|---|---|

| Study A | Pancreatic | KRAS-G12D | 65% | 8 |

| Study B | Colorectal | KRAS-G12C | 70% | 10 |

| Study C | Lung | KRAS-G12V | 60% | 6 |

Eigenschaften

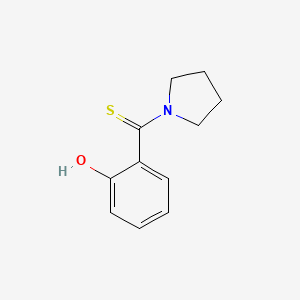

IUPAC Name |

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKLOVZAPGSYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.